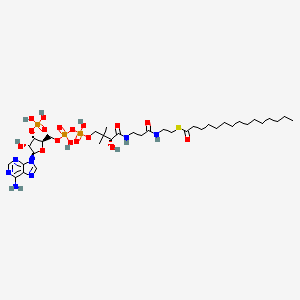

pentadecanoyl-coenzyme A

Beschreibung

Context of Acyl-Coenzyme A Derivatives in Cellular Biochemistry

Acyl-coenzyme A (acyl-CoA) derivatives are central to cellular metabolism, acting as crucial intermediates in a multitude of biochemical pathways. metwarebio.com These molecules are formed when a fatty acid is attached to coenzyme A (CoA), a process that "activates" the fatty acid for subsequent metabolic reactions. creative-proteomics.com Coenzyme A itself is a complex molecule synthesized from cysteine, pantothenate (vitamin B5), and adenosine (B11128) triphosphate (ATP). wikipedia.org Its primary role is to function as a carrier of acyl groups, which can range from short-chain to very-long-chain fatty acids. creative-proteomics.comimrpress.com

The formation of an acyl-CoA thioester bond is a highly energetic linkage, making the acyl group readily transferable in various enzymatic reactions. creative-proteomics.com Acyl-CoA derivatives are pivotal in the beta-oxidation of fatty acids for energy production, where fatty acids are broken down into acetyl-CoA units within the mitochondria. libretexts.org This acetyl-CoA can then enter the citric acid cycle for further oxidation and ATP generation. creative-proteomics.com Beyond catabolism, acyl-CoAs are essential substrates for the synthesis of a wide array of lipids, including triglycerides, phospholipids (B1166683) for membrane construction, and signaling molecules. creative-proteomics.com They are also involved in protein acylation, a post-translational modification that can alter protein function and localization. The versatility and central role of acyl-CoA derivatives underscore their importance in maintaining cellular homeostasis and regulating metabolic processes. metwarebio.com

Significance of Odd-Chain Fatty Acyl-Coenzyme A Species in Metabolism

While the metabolism of even-chain fatty acids is well-understood, odd-chain fatty acyl-CoA species, such as those derived from pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), possess unique metabolic fates and physiological significance. wikipedia.orgnih.gov The beta-oxidation of even-chain fatty acids exclusively yields acetyl-CoA molecules. aklectures.com In contrast, the breakdown of odd-chain fatty acids produces both acetyl-CoA and a single three-carbon molecule of propionyl-CoA in the final round of oxidation. libretexts.orgaklectures.com

This propionyl-CoA represents a critical metabolic branch point. It can be converted through a series of enzymatic reactions into succinyl-CoA, an intermediate of the citric acid cycle. wikipedia.orgaklectures.com This conversion process involves three key enzymes: propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase, the last of which requires vitamin B12 as a cofactor. aklectures.com The ability to form succinyl-CoA means that odd-chain fatty acids are gluconeogenic, meaning they can be used to synthesize glucose, a capability that even-chain fatty acids lack in animals. wikipedia.org This anaplerotic role, replenishing citric acid cycle intermediates, can be crucial for mitochondrial function, especially under conditions of high metabolic stress. The biosynthesis of odd-chain fatty acids also differs, utilizing propionyl-CoA instead of acetyl-CoA as the initial primer molecule. wikipedia.orgnih.gov

Overview of Pentadecanoyl-Coenzyme A as a Key Metabolic Intermediate

This compound (pentadecanoyl-CoA) is the activated form of pentadecanoic acid, a 15-carbon saturated fatty acid. nih.govebi.ac.uk As a long-chain fatty acyl-CoA, it serves as a direct substrate for the initial cycle of beta-oxidation. The metabolism of pentadecanoyl-CoA proceeds through the standard beta-oxidation pathway, yielding multiple molecules of acetyl-CoA until the final three-carbon unit, propionyl-CoA, is produced. This propionyl-CoA can then be channeled into the citric acid cycle via its conversion to succinyl-CoA, highlighting the anaplerotic and gluconeogenic potential of pentadecanoic acid. libretexts.orgaklectures.com

Pentadecanoyl-CoA is considered a key metabolic intermediate not only because of its role in energy metabolism but also due to its function as a substrate in other biosynthetic pathways. For instance, it can be utilized by serine palmitoyltransferase in the de novo synthesis of C17-long chain bases, which are components of certain sphingolipids. Due to its rarity in most human cells under normal conditions, pentadecanoyl-CoA is often used as an internal standard in metabolomic studies for the quantification of other acyl-CoA species. nih.gov The study of pentadecanoyl-CoA and other odd-chain fatty acyl-CoAs is an active area of research, with emerging evidence suggesting a link between circulating levels of odd-chain fatty acids and metabolic health. nih.gov

Eigenschaften

Molekularformel |

C36H64N7O17P3S |

|---|---|

Molekulargewicht |

991.9 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] pentadecanethioate |

InChI |

InChI=1S/C36H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-27(45)64-20-19-38-26(44)17-18-39-34(48)31(47)36(2,3)22-57-63(54,55)60-62(52,53)56-21-25-30(59-61(49,50)51)29(46)35(58-25)43-24-42-28-32(37)40-23-41-33(28)43/h23-25,29-31,35,46-47H,4-22H2,1-3H3,(H,38,44)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t25-,29-,30-,31+,35-/m1/s1 |

InChI-Schlüssel |

VLBCUOVMSMAIJC-VTINEICCSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Herkunft des Produkts |

United States |

Biosynthesis and Interconversion Pathways of Pentadecanoyl Coenzyme a

De Novo Synthesis of Pentadecanoyl-Coenzyme A

The de novo synthesis of pentadecanoyl-CoA from its corresponding free fatty acid, pentadecanoate (B1260718), is an essential activation step that primes the fatty acid for participation in various metabolic pathways. wikipedia.org This process is catalyzed by a specific class of enzymes and is energetically dependent on the hydrolysis of adenosine (B11128) triphosphate (ATP).

Acyl-Coenzyme A Synthetase-Mediated Formation from Pentadecanoate

The conversion of pentadecanoate into pentadecanoyl-CoA is catalyzed by acyl-CoA synthetases (ACS), also known as acyl-CoA ligases. wikipedia.orgnih.gov These enzymes are responsible for the "activation" of fatty acids through thioesterification to coenzyme A (CoA). wikipedia.org This activation is a fundamental process that traps the fatty acid within the cell and prepares it for either anabolic pathways, such as lipid synthesis, or catabolic pathways like beta-oxidation. nih.govpnas.org

The reaction involves the formation of a high-energy thioester bond between the carboxyl group of pentadecanoate and the thiol group of coenzyme A. nih.gov Different isoforms of acyl-CoA synthetases exist, with varying specificities for fatty acids of different chain lengths. wikipedia.org Long-chain acyl-CoA synthetases (LACS) are responsible for activating fatty acids with 12 or more carbons, including pentadecanoate. caymanchem.comuniprot.org

Role of Adenosine Triphosphate and Coenzyme A in Acyl-Coenzyme A Activation

The activation of pentadecanoate is an energy-requiring process that utilizes adenosine triphosphate (ATP) and coenzyme A. adpcollege.ac.inlibretexts.org The reaction proceeds in two steps catalyzed by acyl-CoA synthetase. nih.govaklectures.com

Adenylation: First, the fatty acid (pentadecanoate) reacts with ATP to form a fatty acyl-adenylate intermediate (pentadecanoyl-AMP) and pyrophosphate (PPi). aklectures.com

Thioesterification: The thiol group of coenzyme A then attacks the acyl-adenylate, displacing adenosine monophosphate (AMP) to form the final product, pentadecanoyl-CoA. aklectures.com

Table 1: Key Molecules in the Activation of Pentadecanoate

| Molecule | Role in Activation |

|---|---|

| Pentadecanoate | The free fatty acid substrate that is to be activated. |

| Acyl-Coenzyme A Synthetase | The enzyme that catalyzes the two-step activation reaction. wikipedia.org |

| Adenosine Triphosphate (ATP) | Provides the energy for the reaction by being hydrolyzed to AMP and pyrophosphate. adpcollege.ac.inlibretexts.org |

| Coenzyme A (CoA) | Provides the thiol group to form the high-energy thioester bond with the fatty acid. adpcollege.ac.inlibretexts.org |

| Pyrophosphatase | An enzyme that hydrolyzes pyrophosphate, driving the reaction forward. adpcollege.ac.in |

Intermediacy of this compound in Fatty Acid Beta-Oxidation

Pentadecanoyl-CoA is a crucial intermediate in the catabolism of odd-chain fatty acids, specifically those containing 17 carbons. Beta-oxidation is the metabolic process that breaks down fatty acyl-CoA molecules in the mitochondria to produce acetyl-CoA, NADH, and FADH2. wikipedia.org

Generation as a Product of C17 Fatty Acid Catabolism

Heptadecanoic acid (C17) is an odd-chain saturated fatty acid found in trace amounts in sources like ruminant milk and fat. nih.gov For it to be metabolized for energy, it must first be activated to its CoA derivative, heptadecanoyl-CoA, in the cytoplasm. After transport into the mitochondrial matrix, heptadecanoyl-CoA enters the beta-oxidation pathway. wikipedia.org

The beta-oxidation process involves a cycle of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each round, releasing one molecule of acetyl-CoA. rose-hulman.edu In the case of heptadecanoyl-CoA (C17), the first cycle of beta-oxidation proceeds as follows:

Oxidation by acyl-CoA dehydrogenase, forming a double bond.

Hydration by enoyl-CoA hydratase, adding a hydroxyl group.

Oxidation by 3-hydroxyacyl-CoA dehydrogenase, forming a keto group.

Thiolysis by thiolase, cleaving off a two-carbon acetyl-CoA molecule.

The resulting fatty acyl-CoA is two carbons shorter. Therefore, the product of the first round of beta-oxidation of heptadecanoyl-CoA (C17) is pentadecanoyl-CoA (C15). nih.gov This has been observed experimentally, where cells supplemented with heptadecanoic acid show increased levels of pentadecanoyl-CoA. nih.gov

Positional Significance within the Beta-Oxidation Spiral

Pentadecanoyl-CoA's role is that of an intermediate, not an end-product, within the beta-oxidation pathway. rose-hulman.edu After its formation from heptadecanoyl-CoA, the C15 pentadecanoyl-CoA molecule re-enters the beta-oxidation spiral and serves as the substrate for the next round of reactions. rose-hulman.edu

The process is a spiral rather than a true cycle because the substrate is shortened with each pass. rose-hulman.edu Pentadecanoyl-CoA undergoes five more turns of the beta-oxidation spiral, releasing an acetyl-CoA molecule in each turn. The breakdown proceeds as follows:

C15 (Pentadecanoyl-CoA) → C13 (Tridecanoyl-CoA) + Acetyl-CoA

C13 → C11 (Undecanoyl-CoA) + Acetyl-CoA

C11 → C9 (Nonanoyl-CoA) + Acetyl-CoA

C9 → C7 (Heptanoyl-CoA) + Acetyl-CoA

C7 → C5 (Valeryl-CoA) + Acetyl-CoA

The final beta-oxidation cycle starts with the five-carbon valeryl-CoA, which is cleaved to yield one molecule of acetyl-CoA (C2) and one molecule of propionyl-CoA (C3). nih.gov Propionyl-CoA is the characteristic end-product of odd-chain fatty acid oxidation. wikipedia.org

Table 2: Beta-Oxidation of Heptadecanoyl-CoA

| Cycle # | Starting Acyl-CoA | Carbon Length | Products |

|---|---|---|---|

| 1 | Heptadecanoyl-CoA | C17 | Pentadecanoyl-CoA + Acetyl-CoA |

| 2 | Pentadecanoyl-CoA | C15 | Tridecanoyl-CoA + Acetyl-CoA |

| 3 | Tridecanoyl-CoA | C13 | Undecanoyl-CoA + Acetyl-CoA |

| 4 | Undecanoyl-CoA | C11 | Nonanoyl-CoA + Acetyl-CoA |

| 5 | Nonanoyl-CoA | C9 | Heptanoyl-CoA + Acetyl-CoA |

| 6 | Heptanoyl-CoA | C7 | Valeryl-CoA + Acetyl-CoA |

Interconversion to Other Acyl-Coenzyme A Species

Pentadecanoyl-CoA is metabolically connected to a variety of other acyl-CoA species through several pathways. The most direct interconversion occurs during its own catabolism via beta-oxidation, where it is sequentially converted into shorter odd-chain acyl-CoAs (tridecanoyl-CoA, undecanoyl-CoA, etc.) as outlined in the previous section. rose-hulman.edu

The complete degradation of pentadecanoyl-CoA ultimately yields multiple molecules of acetyl-CoA and one molecule of propionyl-CoA. nih.gov This propionyl-CoA can be further metabolized. Through a series of enzymatic reactions involving carboxylation and isomerization, propionyl-CoA is converted into succinyl-CoA. wikipedia.org Succinyl-CoA is an intermediate of the citric acid cycle, thus linking the metabolism of odd-chain fatty acids directly to this central hub of cellular energy production. imrpress.com

Beyond catabolism, pentadecanoyl-CoA can serve as a substrate for synthetic pathways. For instance, it can be utilized by enzymes like serine palmitoyltransferase for the de novo synthesis of C17-long chain bases, which are components of certain sphingolipids. This represents an anabolic interconversion where the 15-carbon acyl chain is incorporated into a more complex lipid structure.

Substrate for Fatty Acid Elongation Systems

Fatty acid elongation is a crucial metabolic process that increases the carbon chain length of fatty acids. This process occurs in the endoplasmic reticulum and involves a cycle of four enzymatic reactions that add a two-carbon unit from malonyl-CoA to a fatty acyl-CoA primer. diva-portal.orgwikipedia.org While the general mechanism of fatty acid elongation is well-established for even-chain fatty acids, pentadecanoyl-CoA, an odd-chain fatty acyl-CoA, can also serve as a substrate for these elongation systems.

The elongation of pentadecanoyl-CoA follows the same fundamental steps as other fatty acyl-CoAs:

Condensation: The cycle begins with the condensation of pentadecanoyl-CoA with malonyl-CoA, catalyzed by a fatty acid elongase. This reaction forms a 3-ketoacyl-CoA, which is two carbons longer than the initial substrate.

Reduction: The resulting 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase, utilizing NADPH as the reducing agent. diva-portal.org

Dehydration: A 3-hydroxyacyl-CoA dehydratase then removes a molecule of water from the 3-hydroxyacyl-CoA, creating a trans-2-enoyl-CoA. diva-portal.org

Reduction: Finally, the trans-2-enoyl-CoA is reduced by a trans-2-enoyl-CoA reductase, again using NADPH, to yield a saturated fatty acyl-CoA that is two carbons longer than the starting pentadecanoyl-CoA, in this case, heptadecanoyl-CoA. diva-portal.org

This newly synthesized heptadecanoyl-CoA can then undergo further rounds of elongation or be channeled into other metabolic pathways. The elongation of odd-chain fatty acyl-CoAs like pentadecanoyl-CoA contributes to the diversity of fatty acid species within the cell, which are essential for various biological functions.

Table 1: Enzymes and Reactions in the Elongation of Pentadecanoyl-CoA

| Step | Enzyme | Substrate | Product | Cofactor |

| 1. Condensation | Fatty Acid Elongase | Pentadecanoyl-CoA, Malonyl-CoA | 3-Ketoheptadecanoyl-CoA | |

| 2. Reduction | 3-Ketoacyl-CoA Reductase | 3-Ketoheptadecanoyl-CoA | 3-Hydroxyheptadecanoyl-CoA | NADPH |

| 3. Dehydration | 3-Hydroxyacyl-CoA Dehydratase | 3-Hydroxyheptadecanoyl-CoA | Trans-2-Heptadecenoyl-CoA | |

| 4. Reduction | Trans-2-Enoyl-CoA Reductase | Trans-2-Heptadecenoyl-CoA | Heptadecanoyl-CoA | NADPH |

Desaturation Reactions Involving this compound

In addition to elongation, pentadecanoyl-CoA can undergo desaturation, a process that introduces double bonds into the fatty acyl chain. This reaction is catalyzed by a class of enzymes known as fatty acid desaturases. These enzymes are critical for producing unsaturated fatty acids, which are vital components of cell membranes and signaling molecules. wikipedia.org

A key example of a desaturase that acts on pentadecanoyl-CoA is the delta-9-fatty-acid desaturase FAT-5, found in the nematode Caenorhabditis elegans. uniprot.org This enzyme introduces a double bond at the ninth carbon position (from the carboxyl end) of the fatty acyl chain. The reaction catalyzed by FAT-5 is as follows:

Pentadecanoyl-CoA + 2 Fe(II)-[cytochrome b5] + O2 + 2 H+ → (9Z)-Pentadecenoyl-CoA + 2 Fe(III)-[cytochrome b5] + 2 H2O uniprot.org

The product of this reaction, (9Z)-pentadecenoyl-CoA, is a monounsaturated fatty acyl-CoA. This newly synthesized unsaturated fatty acid can then be further metabolized, for instance, by being incorporated into phospholipids (B1166683) or undergoing further desaturation or elongation to produce polyunsaturated fatty acids. uniprot.org

Fatty acid desaturases are classified based on the position where they introduce the double bond. Delta (Δ) desaturases, like FAT-5, create a double bond at a fixed position relative to the carboxyl end of the fatty acid chain. wikipedia.org Omega (ω) desaturases, on the other hand, introduce a double bond at a fixed position from the methyl end of the chain. wikipedia.org The activity of these enzymes is crucial for maintaining the appropriate fluidity and function of cellular membranes.

Table 2: Desaturation of Pentadecanoyl-CoA by FAT-5

| Enzyme | Organism | Substrate | Product | Reaction Type |

| Delta-9-fatty-acid desaturase (FAT-5) | Caenorhabditis elegans | Pentadecanoyl-CoA | (9Z)-Pentadecenoyl-CoA | Δ9-Desaturation |

Enzymatic Interactions and Reaction Mechanisms of Pentadecanoyl Coenzyme a

Substrate Specificity in Enzymatic Catalysis

Enzymes exhibit remarkable specificity for their substrates, a characteristic that is crucial for the regulation of metabolic pathways. The interaction between an enzyme and its substrate is governed by factors such as the three-dimensional structure of the enzyme's active site and the chemical properties of the substrate.

The length of the acyl chain of a fatty acyl-CoA molecule is a critical determinant of its ability to bind to and be processed by an enzyme. Enzymes that metabolize fatty acids often display a preference for a specific range of chain lengths. For many enzymes, there is an optimal chain length for which their catalytic activity is maximal. Deviations from this optimal length, either shorter or longer, can lead to a decrease in reaction rates.

Research has shown that the activity of various enzymes is influenced by the acyl-CoA chain length. For instance, some bacterial wax ester synthases exhibit varied activity with fatty acyl-CoA molecules of different lengths. asm.org While some show high activity with longer chains like C16-CoA and C14-CoA, the activity can significantly decrease with shorter chains. asm.org Similarly, other enzymes demonstrate higher activity with C14-CoA compared to C16-CoA and maintain considerable activity with smaller acyl-CoA substrates. asm.org This illustrates that the binding pocket of these enzymes is finely tuned to accommodate acyl chains of specific dimensions. The interaction between the acyl chain and the hydrophobic pocket of the enzyme is a key factor in substrate recognition and binding.

Role in Acyl Group Transfer Reactions

Acyl-CoA molecules, including pentadecanoyl-CoA, are central to the transfer of acyl groups in a multitude of biochemical reactions. libretexts.org This function is critical for the synthesis of complex lipids and for various metabolic modifications.

The reactivity of pentadecanoyl-CoA is largely attributed to its high-energy thioester bond. caldic.comhhu.de This bond, which links the pentadecanoyl group to the coenzyme A moiety, is energetically favorable to cleavage. The hydrolysis of a thioester bond releases a significant amount of free energy, making the transfer of the acyl group to an acceptor molecule a thermodynamically favorable process. hhu.desigmaaldrich.com

This high group transfer potential facilitates the mobilization of the acyl chain for various metabolic purposes. caldic.com The thioester linkage activates the acyl group, making it more susceptible to nucleophilic attack. gonzaga.edu This is a fundamental principle in the biosynthesis of lipids, where acyl groups are transferred from CoA to glycerol (B35011) derivatives or other acceptor molecules. libretexts.org The energy stored in the thioester bond effectively drives these biosynthetic reactions forward.

Specific Enzyme Systems Interacting with Pentadecanoyl-Coenzyme A

Pentadecanoyl-CoA serves as a substrate for several key enzyme systems, leading to the formation of a variety of important biological molecules.

Serine palmitoyltransferase (SPT) is the initial and rate-limiting enzyme in the de novo biosynthesis of sphingolipids. pnas.orgnih.gov This enzyme catalyzes the condensation of L-serine with a long-chain acyl-CoA. While its name suggests a preference for palmitoyl-CoA (C16-CoA), SPT exhibits a degree of substrate promiscuity and can utilize other acyl-CoAs, including pentadecanoyl-CoA (C15-CoA). pnas.org

The use of pentadecanoyl-CoA by SPT leads to the synthesis of odd-chain long-chain bases, such as C17 sphingoid bases. pnas.org Studies have shown that while human SPT utilizes palmitoyl-CoA most efficiently, it can also process pentadecanoyl-CoA and heptadecanoyl-CoA, albeit with lower efficiency. pnas.org In certain biological contexts, such as viral infections, the substrate preference of SPT can shift, leading to an increased utilization of C14-CoA and C15-CoA. pnas.org The composition of the SPT subunits can also influence its substrate affinity and the spectrum of long-chain bases produced. pnas.org

Table 1: Substrate Utilization by Serine Palmitoyltransferase (SPT)

| Acyl-CoA Substrate | Carbon Chain Length | Relative SPT Activity | Resulting Long-Chain Base |

|---|---|---|---|

| Pentadecanoyl-CoA | C15 | Moderate pnas.org | C17 Sphingoid Base pnas.org |

| Palmitoyl-CoA | C16 | High pnas.org | C18 Sphingoid Base pnas.org |

| Heptadecanoyl-CoA | C17 | Moderate pnas.org | C19 Sphingoid Base |

Fatty acid desaturases are enzymes that introduce double bonds into fatty acyl chains, converting saturated fatty acids into unsaturated ones. wikipedia.orgebi.ac.uk These enzymes are crucial for maintaining the fluidity of cell membranes and for the synthesis of signaling molecules. The delta(9)-fatty-acid desaturase from Caenorhabditis elegans, for example, acts on a range of acyl-CoA substrates.

This enzyme preferentially acts on palmitoyl-CoA (C16-CoA) but also demonstrates activity with pentadecanoyl-CoA, myristoyl-CoA (C14-CoA), and heptadecanoyl-CoA. uniprot.org The action of delta(9)-fatty-acid desaturase on pentadecanoyl-CoA results in the formation of (9Z)-pentadecenoyl-CoA. uniprot.org The resulting monounsaturated fatty acids can then be further metabolized, entering pathways for the synthesis of polyunsaturated fatty acids. uniprot.orguniprot.org The substrate specificity of desaturases can be influenced by structural features, such as specific amino acid residues within the transmembrane domains of the enzyme. nih.gov

Table 2: Action of C. elegans Delta(9)-Fatty-Acid Desaturase on Various Acyl-CoA Substrates

| Substrate | Product |

|---|---|

| Pentadecanoyl-CoA | (9Z)-Pentadecenoyl-CoA uniprot.org |

| Myristoyl-CoA | (9Z)-Tetradecenoyl-CoA uniprot.org |

| Palmitoyl-CoA | (9Z)-Hexadecenoyl-CoA uniprot.org |

| Heptadecanoyl-CoA | (9Z)-Heptadecenoyl-CoA uniprot.org |

Participation in Acyl-Coenzyme A Carboxylase Reactions

This compound, as a long-chain fatty acyl-CoA, can participate in enzymatic reactions catalyzed by acyl-CoA carboxylases. These enzymes are a class of biotin-dependent carboxylases that play crucial roles in fatty acid metabolism by catalyzing the addition of a carboxyl group to an acyl-CoA substrate. nih.govwikipedia.org This carboxylation is a vital step in both the biosynthesis of very-long-chain fatty acids and the catabolism of certain fatty acids. mdpi.complos.org

The general mechanism for acyl-CoA carboxylases involves two distinct half-reactions that take place at separate catalytic sites: the biotin (B1667282) carboxylase (BC) domain and the carboxyltransferase (CT) domain. wikipedia.orgnih.gov

Biotin Carboxylation: In the first step, the BC domain catalyzes the ATP-dependent carboxylation of a biotin prosthetic group, which is covalently attached to a biotin carboxyl carrier protein (BCCP). Bicarbonate serves as the source of the carboxyl group. nih.govasm.org

Carboxyl Transfer: The carboxylated biotin then translocates to the CT active site. Here, the carboxyl group is transferred from biotin to the α-carbon of the acyl-CoA substrate. nih.govasm.org

While acetyl-CoA carboxylase (ACC) and propionyl-CoA carboxylase (PCC) are the most extensively studied members of this enzyme family, research has identified acyl-CoA carboxylases with broader substrate specificities, including those that act on long-chain acyl-CoAs. mdpi.comresearchgate.net

Research Findings on Long-Chain Acyl-CoA Carboxylases

Studies on various bacteria, particularly from the genus Mycobacterium, have led to the discovery and characterization of long-chain acyl-CoA carboxylases (LCCs). nih.govnih.gov These enzymes are essential for the biosynthesis of unique lipids like mycolic acids, which are critical components of the mycobacterial cell wall. nih.govkegg.jp

A novel single-chain, multi-domain LCC identified in Mycobacterium avium subspecies paratuberculosis has demonstrated a preference for long-chain acyl-CoA substrates, though it also shows activity towards short- and medium-chain acyl-CoAs. nih.gov This suggests that pentadecanoyl-CoA, a 15-carbon long-chain acyl-CoA, is a potential substrate for this class of enzymes. The product of such a reaction would be 2-methylpentadecanoyl-CoA (also known as α-carboxypentadecanoyl-CoA).

Furthermore, research on Mycobacterium tuberculosis has successfully reconstituted a long-chain acyl-CoA carboxylase complex. This complex is capable of carboxylating long-chain acyl-CoAs and also utilizes acetyl-CoA and propionyl-CoA as substrates. nih.govnih.gov The promiscuity of these enzymes highlights their versatility in bacterial metabolism. In vitro experiments with the LCC from M. tuberculosis have confirmed the synthesis of 2-carboxy-acyl-CoA derivatives. conicet.gov.arnih.gov

The table below summarizes the key enzymes involved in acyl-CoA carboxylation and their substrates.

| Enzyme Name | Abbreviation | Substrate(s) | Product(s) |

| Acetyl-CoA Carboxylase | ACC | Acetyl-CoA | Malonyl-CoA |

| Propionyl-CoA Carboxylase | PCC | Propionyl-CoA | Methylmalonyl-CoA |

| Long-Chain Acyl-CoA Carboxylase | LCC | Long-Chain Acyl-CoAs (e.g., Pentadecanoyl-CoA) | 2-Carboxy-Acyl-CoAs (e.g., 2-Methylpentadecanoyl-CoA) |

The carboxylation of pentadecanoyl-CoA is a significant reaction in the metabolic pathways of certain microorganisms, contributing to the synthesis of complex, branched-chain fatty acids.

Biological Roles and Regulatory Implications of Pentadecanoyl Coenzyme a

Contribution to Lipid Metabolic Pathways

Pentadecanoyl-CoA is an active participant in the complex network of lipid metabolism, contributing to the synthesis, elongation, and breakdown of fatty acids, as well as influencing the production of other essential lipid molecules.

Fatty Acid Synthesis and Elongation Processes

While even-chain fatty acids are synthesized from acetyl-CoA, the biosynthesis of odd-chain fatty acids, such as pentadecanoic acid, utilizes propionyl-CoA as a primer instead. wikipedia.org This initial three-carbon unit is then elongated by the sequential addition of two-carbon units from malonyl-CoA, a process catalyzed by the fatty acid synthase (FAS) complex. cuni.czwikipedia.org Pentadecanoyl-CoA itself can be a substrate for further elongation. For instance, in various cell lines, the introduction of a fatty acid can lead to the production of its elongated form, such as the increase of stearoyl-CoA (C18:0) in the presence of palmitoyl-CoA (C16:0). nih.gov This elongation occurs in the endoplasmic reticulum and involves a series of reactions analogous to de novo synthesis, where an acyl-primer condenses with malonyl-CoA, followed by reduction, dehydration, and another reduction to yield an acyl-CoA that is two carbons longer. nih.gov

| Process | Key Enzyme/Complex | Substrates | Product | Cellular Location |

| Odd-Chain Fatty Acid Synthesis | Fatty Acid Synthase (FAS) | Propionyl-CoA, Malonyl-ACP | Pentadecanoyl-ACP | Cytosol |

| Fatty Acid Elongation | Fatty Acid Elongase Complex | Pentadecanoyl-CoA, Malonyl-CoA | Heptadecanoyl-CoA | Endoplasmic Reticulum |

Fatty Acid Oxidation and Energy Production

Pentadecanoyl-CoA undergoes β-oxidation, a catabolic process that breaks down fatty acids to produce energy. assaygenie.comwikipedia.org This process occurs primarily within the mitochondria and involves a cyclical series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. assaygenie.com Each cycle of β-oxidation of an even-chain fatty acyl-CoA yields one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. aocs.org However, the final cycle of β-oxidation of an odd-chain fatty acyl-CoA, such as pentadecanoyl-CoA, produces one molecule of acetyl-CoA and one molecule of propionyl-CoA. wikipedia.orgaocs.org

The propionyl-CoA is then converted to succinyl-CoA through a series of enzymatic reactions involving propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase. aocs.org Succinyl-CoA can then enter the tricarboxylic acid (TCA) cycle, contributing to the pool of metabolic intermediates and serving as a precursor for gluconeogenesis. aocs.orgnews-medical.net This anaplerotic function of odd-chain fatty acids distinguishes their metabolism from that of even-chain fatty acids. news-medical.net The acetyl-CoA produced enters the TCA cycle to generate more ATP, while the FADH₂ and NADH are used by the electron transport chain to produce ATP. assaygenie.comaocs.org

| Pathway | Starting Molecule | Key Products per Final Cycle | Fate of Products |

| Odd-Chain Fatty Acid β-Oxidation | Pentadecanoyl-CoA | Acetyl-CoA, Propionyl-CoA, FADH₂, NADH | Acetyl-CoA enters TCA cycle; Propionyl-CoA is converted to Succinyl-CoA for the TCA cycle or gluconeogenesis; FADH₂ and NADH enter the electron transport chain. |

Sphingolipid Biosynthesis Pathways

Pentadecanoyl-CoA serves as a substrate in the de novo synthesis of sphingolipids, a class of lipids that are crucial structural components of cell membranes and are involved in cellular signaling. frontiersin.org The initial and rate-limiting step in this pathway is catalyzed by serine palmitoyltransferase (SPT), which condenses a fatty acyl-CoA with L-serine. pnas.org While palmitoyl-CoA (C16:0) is the preferred substrate for SPT, the enzyme can also utilize other acyl-CoAs, including pentadecanoyl-CoA (C15:0) and heptadecanoyl-CoA (C17:0). pnas.orgresearchgate.net The use of pentadecanoyl-CoA as a substrate leads to the formation of odd-chain long-chain bases (LCBs), such as C17 sphingoid bases. pnas.org These LCBs form the backbone of a unique class of sphingolipids. pnas.org In some organisms, the degradation of sphingolipids can also lead to the formation of pentadecanoyl-CoA, which can then be recycled into glycerophospholipid metabolism. aocs.org

| Enzyme | Substrates | Product | Significance |

| Serine Palmitoyltransferase (SPT) | Pentadecanoyl-CoA, L-serine | 3-keto-heptadecasphinganine | Initiates the synthesis of odd-chain sphingolipids. |

Intersections with Cholesterol Metabolism

The metabolism of fatty acids, including odd-chain fatty acids like pentadecanoic acid, is interconnected with cholesterol metabolism. Acyl-CoA:cholesterol acyltransferases (ACATs) are enzymes that catalyze the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. nih.govnih.gov This process is vital for cellular cholesterol homeostasis, as excess cholesterol is stored as cholesteryl esters in lipid droplets. nih.gov While specific studies focusing solely on pentadecanoyl-CoA as a substrate for ACAT are limited, the enzyme is known to utilize a range of long-chain fatty acyl-CoAs. nih.gov Therefore, it is plausible that pentadecanoyl-CoA can be used for the esterification of cholesterol, thereby influencing the cellular pool of cholesteryl esters. The regulation of ACAT activity and the availability of various acyl-CoA species, including pentadecanoyl-CoA, can impact cholesterol storage and trafficking within the cell.

Cellular Signaling and Regulatory Functions

Beyond its direct roles in metabolic pathways, pentadecanoyl-CoA and its derivatives can influence cellular processes through their effects on membrane properties and protein interactions.

Influence on Membrane Fluidity and Protein Interactions

The fatty acid composition of membrane lipids is a critical determinant of membrane fluidity, which in turn affects the function of membrane-embedded proteins. The incorporation of odd-chain fatty acids, derived from precursors like pentadecanoyl-CoA, into membrane phospholipids (B1166683) can alter the physical properties of the lipid bilayer. Changes in membrane fluidity have been shown to regulate the activity of various membrane proteins, including ion channels and receptors. string-db.orgnih.gov For example, studies in C. elegans have shown that long-chain Acyl-CoA synthetases, which activate fatty acids like pentadecanoic acid, are involved in regulating membrane composition and fluidity. string-db.org While direct evidence for pentadecanoyl-CoA's specific influence is still emerging, the general principle that alterations in the acyl-chain composition of membranes impact protein-lipid interactions and cellular signaling is well-established. nih.gov

Role in Transcriptional Regulation of Lipid Metabolism

Acyl-CoAs, including pentadecanoyl-CoA, are not merely metabolic substrates; they function as critical signaling molecules that directly modulate the activity of transcription factors to control lipid metabolism. nih.govnih.gov This regulatory function allows cells to adapt their metabolic machinery in response to nutritional cues. In bacteria, transcription factors such as FadR act as sensors of fatty acid availability. In the absence of a ligand, FadR binds to DNA, repressing genes for fatty acid degradation and activating genes for biosynthesis. nih.gov The binding of a long-chain acyl-CoA to FadR induces a significant conformational change, causing the transcription factor to dissociate from the DNA. This derepresses the catabolic genes and deactivates the anabolic ones, thereby switching the cell's metabolism towards fatty acid utilization. nih.gov

In eukaryotes, the primary transcription factors that respond to fatty acyl-CoAs are the Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element Binding Proteins (SREBPs). aocs.org Acyl-CoAs can act as or influence the generation of ligands for these factors, which in turn regulate the expression of a vast network of genes involved in fatty acid uptake, oxidation, and storage. aocs.org

While direct studies on pentadecanoyl-CoA's specific interaction with these transcription factors are limited, its role is inferred from its position within the dynamic acyl-CoA pool. For instance, in studies on actinomycetes, supplementing the growth media with heptadecanoic acid (C17) resulted in a five-fold increase in the intracellular concentration of pentadecanoyl-CoA, the product of the first round of β-oxidation. nih.gov Such a substantial change in its concentration suggests that it can act as a signaling molecule, influencing the activity of acyl-CoA-responsive transcription factors. The metabolism of odd-chain fatty acids, which generates propionyl-CoA, is also subject to transcriptional control, further highlighting the regulatory importance of this pathway. asm.org

| Transcription Factor Family | Organism Type | General Function in Lipid Metabolism | Ligand Type |

| FadR | Bacteria | Represses fatty acid degradation (β-oxidation) and activates fatty acid biosynthesis. | Long-chain acyl-CoAs act as inducers, causing FadR to dissociate from DNA. nih.gov |

| PPARs (Peroxisome Proliferator-Activated Receptors) | Eukaryotes | Activate genes for fatty acid uptake, binding, and catabolism (peroxisomal and mitochondrial β-oxidation). aocs.org | Fatty acids and their derivatives (including those derived from acyl-CoAs) serve as ligands. aocs.org |

| SREBPs (Sterol Regulatory Element Binding Proteins) | Eukaryotes | Activate genes involved in fatty acid and cholesterol biosynthesis (lipogenesis). | Activity is regulated by cellular sterol levels, but can be indirectly influenced by the overall state of lipid metabolism. aocs.org |

Modulation of Enzyme Activity by Allosteric Mechanisms

Allosteric regulation is a fundamental mechanism for the rapid control of metabolic pathways, whereby a regulatory molecule binds to an enzyme at a site distinct from the active site, inducing a conformational change that either activates or inhibits the enzyme's function. numberanalytics.combyjus.com Long-chain acyl-CoAs are well-established allosteric regulators of key metabolic enzymes, providing immediate feedback to match metabolic output with cellular needs. microbenotes.com

A primary example of this regulation is the inhibition of Acetyl-CoA Carboxylase (ACC), the enzyme that catalyzes the committed step in fatty acid synthesis. microbenotes.compw.live Long-chain acyl-CoAs, such as palmitoyl-CoA, act as negative feedback inhibitors of ACC. microbenotes.com This prevents the synthesis of new fatty acids when there is already an abundance of fatty acids (in their activated acyl-CoA form) within the cell.

As a long-chain acyl-CoA, pentadecanoyl-CoA is presumed to participate in this allosteric regulatory network. In metabolic contexts where odd-chain fatty acids are prevalent, such as in organisms that utilize them or in specific dietary conditions, the concentration of pentadecanoyl-CoA could become sufficiently high to exert allosteric control over enzymes like ACC. This ensures that the rate of fatty acid synthesis is tightly coupled to the availability of all types of fatty acyl-CoAs, maintaining metabolic homeostasis.

| Enzyme | Metabolic Pathway | Allosteric Regulator | Effect |

| Acetyl-CoA Carboxylase (ACC) | Fatty Acid Synthesis (Lipogenesis) | Long-chain acyl-CoAs (e.g., Palmitoyl-CoA) | Inhibition microbenotes.compw.live |

| Carnitine Palmitoyltransferase 1 (CPT1) | Fatty Acid Oxidation (β-oxidation) | Malonyl-CoA | Inhibition encyclopedia.pub |

| Pyruvate Dehydrogenase Kinase | Glucose Metabolism | Acetyl-CoA | Activation |

| Pyruvate Carboxylase | Gluconeogenesis / Anaplerosis | Acetyl-CoA | Activation |

Post-Translational Protein Modifications, including Protein Acylation and S-Thiolation

Beyond their roles as metabolic and allosteric regulators, acyl-CoAs serve as essential donors for the post-translational modification (PTM) of proteins, a process that covalently attaches acyl groups to amino acid residues, thereby altering protein function. imrpress.com

Protein Acylation: Protein acylation involves the transfer of an acyl group from a donor molecule, most commonly an acyl-CoA, to a target protein. imrpress.com This modification can affect protein stability, subcellular localization, and enzymatic activity. nih.gov Pentadecanoyl-CoA, as an acyl donor, can participate in this process, known as pentadecanoylation. ebi.ac.uk For example, pentadecanoyl-CoA can be utilized as a substrate by serine palmitoyltransferase (SPT) in the de novo synthesis of odd-chain C17-long chain sphingoid bases. The type of acyl group transferred imparts distinct chemical properties to the modified protein. nih.gov

| Acylation Type | Acyl Group | Primary Acyl-CoA Donor |

| Acetylation | Acetyl | Acetyl-CoA nih.gov |

| Succinylation | Succinyl | Succinyl-CoA nih.gov |

| Malonylation | Malonyl | Malonyl-CoA nih.gov |

| Myristoylation | Myristoyl (C14:0) | Myristoyl-CoA nih.gov |

| Palmitoylation | Palmitoyl (C16:0) | Palmitoyl-CoA nih.gov |

| Pentadecanoylation | Pentadecanoyl (C15:0) | Pentadecanoyl-CoA |

S-Thiolation (CoAlation): A distinct, redox-sensitive PTM is S-thiolation, where the free thiol group of coenzyme A forms a disulfide bond with a reactive cysteine residue on a target protein, a process termed CoAlation. researchgate.net This modification can protect proteins from irreversible oxidative damage and serves as a regulatory switch. researchgate.net While the direct donor in this reaction is free Coenzyme A, the concentration of acyl-CoAs like pentadecanoyl-CoA is intrinsically linked to this process. The entire acyl-CoA pool influences the availability of free CoA, meaning that shifts in the balance between acylated and free CoA can impact the extent of protein CoAlation, adding another layer to the regulatory network.

Advanced Analytical Methodologies for Pentadecanoyl Coenzyme a Research

Challenges in Quantitative Analysis of Acyl-Coenzyme A Species

The accurate quantification of acyl-CoA species is complicated by their inherent chemical properties and the complexity of the biological matrices in which they are found. mdpi.comnih.govnih.gov

Instability in Aqueous Solutions

A primary challenge in the analysis of acyl-CoAs is their instability in aqueous solutions. nih.govnih.govacs.org The thioester bond that links the acyl group to coenzyme A is susceptible to hydrolysis, particularly in alkaline and strongly acidic conditions. nih.gov Aqueous solutions of coenzyme A are unstable above pH 8, with significant activity loss observed over 24 hours at room temperature. For instance, the free acid form of coenzyme A shows about 5% degradation after six months at -20°C and complete degradation within a month at 37°C. This instability necessitates careful sample handling and the use of specific reconstitution solutions to preserve the integrity of the acyl-CoA molecules during analysis. nih.govresearchgate.net The thiol group in their structure also makes them prone to oxidation. researchgate.net

Diverse Physicochemical Properties

Acyl-CoA species encompass a wide range of molecules with varying acyl chain lengths and degrees of saturation, leading to diverse physicochemical properties. mdpi.comnih.gov This diversity makes it challenging to develop a single analytical method that can effectively extract and analyze all species simultaneously. mdpi.comacs.org For example, short-chain and long-chain acyl-CoAs exhibit different solubilities and chromatographic behaviors. researchgate.net The analysis is further complicated by the low endogenous levels of many acyl-CoAs within cells and the lack of readily available blank matrices for creating standards. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantitative analysis of acyl-CoAs due to its high sensitivity and selectivity. mdpi.comnih.gov This technique allows for the detection and quantification of a broad range of acyl-CoA species, even at low concentrations.

Development and Validation of Sensitive LC-MS/MS Methods

Researchers have developed and validated numerous sensitive LC-MS/MS methods for the quantification of acyl-CoAs in various biological samples, including cell lines and tissues. nih.govnih.govmdpi.comresearchgate.netnih.govrsc.org These methods often involve meticulous optimization of sample extraction, chromatographic separation, and mass spectrometric detection parameters. mdpi.comnih.gov For instance, a common approach involves a single extraction with a mixture of acetonitrile (B52724), methanol (B129727), and water, followed by analysis using LC-MS/MS. mdpi.com Chromatographic separation is crucial to reduce ion suppression caused by co-eluting molecules. nih.gov The development of these methods has enabled the absolute quantification of a wide array of cellular acyl-CoAs. nih.govnih.govacs.org

A key aspect of method validation is ensuring accuracy and precision. The table below illustrates the validation parameters for a typical LC-MS/MS method for analyzing acetyl-CoA and malonyl-CoA, demonstrating the high level of performance achievable.

| Analyte | Concentration Range (ng/mL) | Intra-day Precision (%) | Inter-day Precision (%) |

| Acetyl-CoA | 1.09-2187 | Meets FDA guidelines | Meets FDA guidelines |

| Malonyl-CoA | 1.09-2193 | Meets FDA guidelines | Meets FDA guidelines |

| Data derived from a study on the simultaneous estimation of acetyl co-enzyme A and malonyl co-enzyme A in surrogate matrix. researchgate.net |

Utilization of Pentadecanoyl-Coenzyme A as an Internal Standard

In quantitative LC-MS/MS analysis, an internal standard (IS) is crucial for correcting variations during sample preparation and analysis. nih.govbioanalysis-zone.com The ideal internal standard should have chemical and physical properties very similar to the analyte of interest. bioanalysis-zone.com

This compound (C15:0-CoA), an odd-chain acyl-CoA, is frequently used as an internal standard in the analysis of even-chain acyl-CoAs. nih.govnih.gov The primary reason for this is that odd-chain fatty acids, and consequently their CoA derivatives, are present at very low to undetectable levels in most human cells and tissues. nih.govnih.govresearchgate.net This minimizes the risk of interference from endogenous compounds. Furthermore, pentadecanoyl-CoA has a median chain length among the typically analyzed acyl-CoAs, making its physicochemical properties representative of a broad range of analytes. nih.gov The use of an odd-chain acyl-CoA like pentadecanoyl-CoA as an internal standard allows for accurate quantification across a wide spectrum of fatty acyl-CoA molecular species. nih.gov

The table below provides an example of retention times for various acyl-CoA standards, including the internal standard pentadecanoyl-CoA, in an LC-MS/MS analysis.

| Compound | Retention Time (min) |

| Acetyl-CoA (C2:0) | ~7.5 |

| Myristoyl-CoA (C14:0) | ~10.5 |

| Pentadecanoyl-CoA (C15:0-CoA) | ~11.0 |

| Palmitoyl-CoA (C16:0) | ~11.5 |

| Stearoyl-CoA (C18:0) | ~12.5 |

| Retention times are approximate and can vary based on the specific LC method. nih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) for Comprehensive Profiling

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) has emerged as a powerful technique for the analysis of polar and hydrophilic compounds like acyl-CoAs. sigmaaldrich.com This method is particularly advantageous for separating a wide range of acyl-CoAs, from short- to long-chain species, within a single analytical run. chromatographyonline.comresearchgate.netchemrxiv.org

Recent studies have highlighted the development of HILIC-MS/MS methods using zwitterionic columns. chromatographyonline.comresearchgate.netchemrxiv.org These columns are electrically neutral and allow for the simultaneous determination of free coenzyme A (CoA) and various acyl-CoA compounds, including pentadecanoyl-CoA. chromatographyonline.com HILIC separates compounds based on their hydrophilicity, where a hydrophilic stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a smaller amount of aqueous buffer. sigmaaldrich.com This results in a reversed elution order compared to reversed-phase liquid chromatography (RPLC), where more polar compounds are more strongly retained. sigmaaldrich.com

The combination of HILIC with MS/MS offers high sensitivity and selectivity, making it possible to detect and quantify low-abundance species. sigmaaldrich.comnih.gov The high organic content of the mobile phase in HILIC enhances the efficiency of electrospray ionization (ESI), leading to improved signal intensity in the mass spectrometer. sigmaaldrich.com This is particularly beneficial for the analysis of phosphorylated molecules like acyl-CoAs, which can otherwise exhibit poor chromatographic performance and signal loss. nih.gov Researchers have successfully applied HILIC-MS/MS to profile acyl-CoAs in various biological samples, such as cell cultures, revealing changes in their levels under different metabolic conditions. researchgate.netchemrxiv.orgmdpi.com

A significant advantage of HILIC is its ability to separate a broad spectrum of analytes in a single run, which is often a challenge with other methods that may require different approaches for short-, medium-, and long-chain acyl-CoAs. chromatographyonline.comresearchgate.netchemrxiv.orgnih.gov For instance, a study utilizing a zwitterionic HILIC column demonstrated the successful separation and quantification of free CoA and acyl-CoAs ranging from C2 to C20 in various cell and tissue samples. nih.gov

| Parameter | HILIC-MS/MS Method Details | Reference |

| Chromatography | Zwitterionic HILIC column | chromatographyonline.comresearchgate.netchemrxiv.org |

| Mobile Phase | High percentage of organic solvent (e.g., acetonitrile) with aqueous buffer | sigmaaldrich.com |

| Detection | Tandem Mass Spectrometry (MS/MS) | chromatographyonline.comnih.gov |

| Key Advantage | Simultaneous analysis of short- to long-chain acyl-CoAs in a single run | chromatographyonline.comresearchgate.netchemrxiv.org |

| Application | Comprehensive profiling of acyl-CoAs in biological samples | researchgate.netchemrxiv.orgmdpi.com |

Optimized Extraction Protocols and Sample Preparation for Acyl-Coenzyme A Analysis

The accurate analysis of acyl-CoAs, including pentadecanoyl-CoA, is highly dependent on effective sample preparation and extraction protocols. nih.govnih.gov These molecules are present in low concentrations and are susceptible to degradation, making their extraction from complex biological matrices challenging. researchgate.net

A common approach for extracting long-chain acyl-CoAs involves homogenization of tissue samples in a buffer, followed by the addition of an organic solvent like 2-propanol or acetonitrile to precipitate proteins and extract the acyl-CoAs. nih.gov Solid-phase extraction (SPE) is often employed for further purification. nih.gov One modified method reported recoveries of 70-80% for long-chain acyl-CoAs from tissues. nih.gov Another protocol involves a two-phase extraction with a chloroform/methanol/water system to remove lipids, followed by extraction of long-chain acyl-CoAs with methanol and a high salt concentration. capes.gov.br

For a more comprehensive analysis covering a wider range of acyl-CoA species, a mixed organic-aqueous solvent system, such as acetonitrile/methanol/water, has been utilized. researchgate.net The choice of extraction solvent can significantly impact the recovery of different chain-length acyl-CoAs. For instance, different solvent mixtures may be optimal for short-chain versus medium- to long-chain species. researchgate.net

To minimize degradation, it is crucial to process samples quickly, often on ice or using pre-cooled solvents. duke-nus.edu.sg For tissue samples, immediate homogenization after thawing is recommended. creative-proteomics.com In the case of cell cultures, cells are typically rinsed with ice-cold phosphate-buffered saline (PBS) before extraction. duke-nus.edu.sg Protein removal is a critical step, especially for samples with high protein content like tissues and plasma, to prevent interference with LC-MS detection. creative-proteomics.com

The following table summarizes key aspects of various extraction protocols:

| Extraction Step | Description | Reference |

| Homogenization | Tissue is homogenized in a buffer (e.g., KH2PO4). | nih.gov |

| Solvent Extraction | Addition of organic solvents like acetonitrile, 2-propanol, or a chloroform/methanol/water mixture to extract acyl-CoAs. | nih.govcapes.gov.br |

| Purification | Solid-phase extraction (SPE) is commonly used to purify the extracted acyl-CoAs. | nih.gov |

| Sample Handling | Rapid processing on ice and use of cold solvents to prevent degradation. | duke-nus.edu.sg |

| Protein Removal | Essential for high-protein samples to avoid interference in subsequent analysis. | creative-proteomics.com |

Application of Isotopic Labeling Techniques for Metabolic Tracing

Isotopic labeling is a powerful tool for tracing the metabolic fate of molecules like fatty acids and their corresponding acyl-CoAs in biological systems. nih.govckisotopes.comnih.govmdpi.com This technique involves introducing a stable isotope-labeled precursor, such as a ¹³C- or ²H-labeled fatty acid, into cells or an organism and then tracking the incorporation of the isotope into downstream metabolites using mass spectrometry. nih.govckisotopes.commdpi.com

The use of stable isotopes, as opposed to radioactive ones, offers a safer and equally effective method for these studies. creative-proteomics.com By analyzing the labeling patterns in molecules like pentadecanoyl-CoA, researchers can gain insights into the dynamics of fatty acid metabolism, including synthesis, uptake, and degradation pathways. nih.govnih.govnih.gov

For example, by providing cells with a ¹³C-labeled fatty acid, one can measure the enrichment of ¹³C in the corresponding acyl-CoA pool, as well as in other lipids synthesized from that fatty acid. nih.govckisotopes.com This allows for the determination of the relative contributions of de novo synthesis versus uptake from external sources. nih.gov The choice of isotope is important; ¹³C is often preferred over deuterium (B1214612) (²H) as deuterium labels can sometimes be lost during metabolic processes like fatty acid desaturation. mdpi.com

The experimental design for isotopic labeling studies typically involves:

Tracer Selection: Choosing an appropriate stable isotope-labeled precursor (e.g., ¹³C-pentadecanoic acid). mdpi.com

Tracer Administration: Introducing the tracer to the biological system (e.g., cell culture media or in vivo administration). ckisotopes.com

Sample Collection: Harvesting samples at various time points. ckisotopes.com

Metabolite Extraction: Using optimized protocols to extract the metabolites of interest. researchgate.net

Mass Spectrometry Analysis: Analyzing the isotopic enrichment in the target molecules using LC-MS or GC-MS. nih.govckisotopes.com

This approach provides a dynamic view of metabolic pathways that is not achievable with steady-state metabolomics alone. nih.govbitesizebio.com

| Technique | Description | Application to Pentadecanoyl-CoA | Reference |

| Stable Isotope Labeling | Use of non-radioactive isotopes (e.g., ¹³C, ²H) to label precursor molecules. | Tracing the metabolic fate of pentadecanoic acid into pentadecanoyl-CoA and other lipids. | nih.govmdpi.comcreative-proteomics.com |

| Mass Spectrometry | Detection and quantification of isotopically labeled metabolites. | Measuring the incorporation of stable isotopes into the pentadecanoyl-CoA pool. | nih.govckisotopes.com |

| Metabolic Flux Analysis | Interpretation of labeling patterns to determine the rates of metabolic pathways. | Quantifying the synthesis and turnover rates of pentadecanoyl-CoA. | nih.govnih.govnih.gov |

Research Applications and Model Systems in Pentadecanoyl Coenzyme a Studies

In Vitro Enzymatic Assay Systems

In vitro enzymatic assays are fundamental for characterizing the enzymes that interact with pentadecanoyl-CoA. These systems allow for the detailed study of enzyme kinetics and substrate specificity in a controlled environment, free from the complexities of cellular metabolism.

A common approach involves using purified enzymes and synthetic pentadecanoyl-CoA to measure reaction rates and determine kinetic parameters such as Km and Vmax. For instance, assays can be designed to study the activity of acyl-CoA synthetases, which activate pentadecanoic acid to pentadecanoyl-CoA, or the enzymes of the β-oxidation pathway that subsequently metabolize it.

Methods for measuring acyl-CoA pools have evolved from less sensitive techniques like chromatography to more advanced methods like gas chromatography-mass spectrometry (GC-MS) and fluorimetric analysis after derivatization nih.gov. A highly sensitive and specific method for quantifying Coenzyme A (CoA) and its thioesters involves enzymatic radio-phosphorylation followed by HPLC separation and scintillation counting nih.gov. This method is sensitive to subpicomole levels of these compounds nih.gov. Another approach utilizes liquid chromatography-mass spectrometry (LC-MS/MS) for the quantification of acyl-CoAs in cellular extracts. In such assays, pentadecanoyl-CoA (C15:0 CoA), which is not typically found in human cells, is often used as an internal standard due to its median carbon chain length among the acyl-CoAs being analyzed nih.govresearchgate.net. This allows for accurate quantification of various acyl-CoA species and provides insights into fatty acid metabolism nih.gov.

The components of a typical Coenzyme A assay kit often include an assay buffer, ATP, a dye reagent, enzymes, a standard, and a substrate .

Cellular Model Systems for Metabolic Profiling

Cellular models are indispensable for understanding how pentadecanoyl-CoA is metabolized and how it influences cellular processes within a biological context.

Investigation in Eukaryotic Cell Lines

Metabolic profiling in eukaryotic cell lines, such as those derived from human tissues, has been instrumental in elucidating the role of pentadecanoyl-CoA. By supplementing cell culture media with pentadecanoic acid, researchers can trace its conversion to pentadecanoyl-CoA and its subsequent metabolic fate.

A study utilizing a sensitive LC-MS/MS method to quantify acyl-CoAs in prostate and hepatic cell lines used pentadecanoyl-CoA as an internal standard. This research provided quantitative data on how various dietary fatty acids affect the cellular pool of acyl-CoAs, revealing the involvement of multiple pathways and enzymes in their synthesis and metabolism nih.gov. The study also demonstrated that treatment of cell lines with a fatty acid of a certain chain length generally leads to an increase in the corresponding acyl-CoA and its elongated form (C(n+2):0 CoA) nih.govresearchgate.net. Conversely, it also resulted in an increase of shorter acyl-CoAs, indicating β-oxidation researchgate.net.

Table 1: Changes in Acyl-CoA Levels in Eukaryotic Cell Lines After Treatment with Specific Fatty Acids

| Cell Line | Fatty Acid Treatment | Observed Change in Acyl-CoA Pools | Reference |

|---|---|---|---|

| Prostate and Hepatic Cell Lines | Various Dietary Fatty Acids | Fatty acid-specific remodeling of acyl-CoA profiles. | nih.gov |

| DU145, HepG2, Hep3B | C12:0 | Increase in C14:0 CoA. | nih.gov |

| PNT2, DU145, Hep3B | C16:0 | Increase in C18:0 CoA. | nih.gov |

Studies in Microbial Species (e.g., Actinomycetes, Corynebacterium, Mycobacterium)

Microbial systems offer a powerful platform for studying fatty acid metabolism due to their genetic tractability and simpler metabolic networks compared to eukaryotes. Actinomycetes, a group of bacteria that includes the genera Streptomyces, Corynebacterium, and Mycobacterium, are particularly interesting due to their diverse lipid metabolism.

A comprehensive analysis of fatty acyl-CoA pools in these genera revealed significant differences in their composition. For instance, in Streptomyces coelicolor, pentadecanoyl-CoA was found to be one of the most abundant acyl-CoAs, alongside myristoyl-CoA (C14) and palmitoyl-CoA (C16) nih.gov. In contrast, Corynebacterium glutamicum primarily synthesizes and contains palmitoyl-CoA (C16:0), stearoyl-CoA (C18:0), and oleoyl-CoA (C18:1) nih.gov.

Furthermore, studies in Mycobacterium smegmatis have shown that the intracellular acyl-CoA pool can be manipulated by supplementing the growth media. When heptadecanoic acid (C17) was added, the levels of heptadecanoyl-CoA and its β-oxidation product, pentadecanoyl-CoA, increased significantly nih.gov. This demonstrates the active metabolism of odd-chain fatty acids in these bacteria.

Table 2: Relative Abundance of Selected Acyl-CoAs in Different Actinomycetes

| Bacterial Species | Myristoyl-CoA (C14) | Pentadecanoyl-CoA (C15) | Palmitoyl-CoA (C16) | Reference |

|---|---|---|---|---|

| Streptomyces coelicolor | High | High | High | nih.gov |

| Corynebacterium glutamicum | Low | Low | High | nih.gov |

Genetic and Biochemical Perturbation Studies in Model Organisms (e.g., Caenorhabditis elegans)

The nematode Caenorhabditis elegans is a powerful model organism for studying the in vivo roles of genes and metabolites due to its genetic tractability and well-characterized biology. Studies in C. elegans have shed light on the metabolism of pentadecanoyl-CoA and its physiological consequences.

The enzyme FAT-5, a delta-9 fatty acid desaturase in C. elegans, has been shown to act on pentadecanoyl-CoA, converting it to (9Z)-pentadecenoyl-CoA uniprot.org. This monounsaturated fatty acid is then further metabolized. This indicates a specific enzymatic pathway for the processing of odd-chain fatty acyl-CoAs in this organism.

Furthermore, pentadecanoyl-CoA has been used as an internal standard in studies analyzing fatty acyl-CoA profiles in C. elegans mutants. For example, in mutants of dhs-28 and daf-22, genes involved in daumone (B1248461) biosynthesis (a pheromone), there is a massive accumulation of various fatty acids and their acyl-CoAs usda.gov. The use of pentadecanoyl-CoA as an internal standard allows for the precise quantification of these changes, highlighting the role of these genes in fatty acid metabolism usda.gov.

Systems Biology Approaches to Model Acyl-Coenzyme A Metabolism

Systems biology combines experimental data with computational modeling to understand the dynamic behavior of complex biological systems. Several computational models of fatty acid β-oxidation have been developed to gain insights into the network dynamics of this pathway plos.orgebi.ac.uk. These models often include detailed enzyme kinetics and have been validated against experimental data from isolated mitochondria plos.org.

These models have revealed that under conditions of high fat supply, the β-oxidation pathway can become overloaded, leading to a drop in flux and the accumulation of acyl-CoA intermediates. This is attributed to the competition between acyl-CoAs of different chain lengths for enzymes with overlapping substrate specificities plos.orgebi.ac.uk. Such models can simulate the effects of genetic defects, like medium-chain acyl-CoA dehydrogenase deficiency (MCADD), and predict changes in the acyl-CoA pool researchgate.net. While these models have provided significant insights, they are often focused on even-chain fatty acids. The integration of odd-chain fatty acid metabolism, including the processing of pentadecanoyl-CoA and its downstream metabolite propionyl-CoA, remains an area for further development.

Emerging Research Directions and Future Perspectives

Elucidating Novel Enzymatic Pathways Involving Pentadecanoyl-Coenzyme A

The metabolism of fatty acids is a cornerstone of cellular energy production and biosynthesis. While the general pathways of beta-oxidation are well-established, the specific enzymes and alternative routes involving odd-chain fatty acyl-CoAs like pentadecanoyl-CoA are still being uncovered.

Recent research has identified new mitochondrial acyl-CoA dehydrogenases (ACADs), such as ACAD9, ACAD10, and ACAD11, which exhibit activity towards long-chain acyl-CoAs. nih.gov These enzymes appear to be particularly prominent in the human brain, suggesting a specialized role for mitochondrial β-oxidation in this tissue, potentially tailored to different fatty acids in various brain regions. nih.gov The characterization of these novel enzymes provides a foundation for further investigation into their specific substrate preferences, including their affinity for pentadecanoyl-CoA, and their contribution to both normal physiology and disease states. For instance, defects in mitochondrial β-oxidation can lead to neurological symptoms not solely explained by energy deficiency, hinting at more complex roles for these pathways. nih.gov

Future research will likely focus on:

Substrate Specificity: Determining the precise kinetic parameters of newly identified ACADs and other metabolic enzymes with pentadecanoyl-CoA.

Alternative Metabolic Fates: Investigating pathways beyond canonical beta-oxidation, such as the potential for pentadecanoyl-CoA to be incorporated into complex lipids or to participate in other metabolic networks.

Regulatory Mechanisms: Understanding how the expression and activity of enzymes that metabolize pentadecanoyl-CoA are controlled at the genetic and post-translational levels.

Interplay with Other Signaling Molecules and Complex Metabolic Networks

The role of acyl-CoAs extends beyond simple metabolic intermediates; they are increasingly recognized as key signaling molecules that can influence a variety of cellular processes. The covalent attachment of fatty acids to proteins, known as S-acylation, is a critical post-translational modification that can alter protein function, localization, and stability. researchgate.net

Research has shown that the type of fatty acid available to a cell can influence which fatty acid is attached to signaling proteins, thereby linking cellular metabolism directly to signaling pathways. researchgate.net For example, studies have demonstrated that GNAI proteins, which are involved in growth factor signaling, can be S-acylated with different fatty acids, affecting pathways like the PI3K-AKT-mTORC1 pathway. researchgate.net While much of this research has focused on more common fatty acids, the potential for pentadecanoyl-CoA to participate in such modifications is an exciting area for future exploration.

Key areas for future investigation include:

Protein Acylation: Identifying proteins that are specifically acylated with pentadecanoic acid and understanding the functional consequences of this modification.

Crosstalk with Other Pathways: Exploring how the metabolism of pentadecanoyl-CoA intersects with other major signaling networks, such as those involved in inflammation, cell growth, and apoptosis.

Metabolic Reprogramming: Investigating how changes in pentadecanoyl-CoA levels, whether through diet or metabolic shifts, can influence the broader metabolic landscape of the cell.

Advancements in Analytical Techniques for Enhanced Resolution and Sensitivity

The accurate and sensitive detection of acyl-CoAs, including pentadecanoyl-CoA, is crucial for understanding their cellular dynamics. However, their low abundance and inherent instability present significant analytical challenges. researchgate.net Recent advancements in mass spectrometry (MS)-based techniques have greatly improved our ability to quantify these important molecules.

Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the absolute quantification of a wide range of cellular acyl-CoAs. researchgate.net These methods allow for the profiling of endogenous acyl-CoAs in response to various stimuli, providing insights into fatty acid metabolism, including elongation, degradation, and desaturation. researchgate.net The development of targeted and untargeted lipidomics approaches, often employing high-resolution mass spectrometry (HRMS) like Quadrupole Time-of-Flight (Q-TOF) MS and Orbitrap MS, further enhances the ability to identify and quantify individual lipid species. nih.gov

Future directions in analytical techniques will likely involve:

Increased Sensitivity and Throughput: Developing methods that can detect even lower abundance acyl-CoA species and can be applied to high-throughput screening.

Spatial Resolution: Implementing imaging mass spectrometry techniques to visualize the subcellular distribution of pentadecanoyl-CoA and related metabolites.

Improved Separation: Enhancing chromatographic techniques, such as multi-dimensional liquid chromatography (MDLC), to better resolve complex mixtures of isomeric and isobaric lipid molecules. nih.gov

Integration of Omics Data for Systems-Level Understanding of this compound Dynamics

To gain a holistic understanding of the role of pentadecanoyl-CoA, it is essential to integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. frontlinegenomics.commdpi.com This multi-omics approach allows researchers to move beyond studying individual components and instead analyze the complex interplay of molecules within a biological system. mdpi.com

Tools for multi-omics data integration, such as Multi-Omics Factor Analysis (MOFA), can identify the principal sources of variation in large datasets, revealing connections between different molecular layers. github.io For example, by combining data on gene expression, protein levels, and metabolite concentrations, researchers can construct comprehensive models of metabolic networks and identify how perturbations in one part of the system, such as an increase in pentadecanoyl-CoA, affect other components. This approach is invaluable for generating new hypotheses and for understanding the complex pathophysiology of diseases like chronic kidney disease. jci.org

Future research in this area will focus on:

Developing Advanced Computational Tools: Creating more sophisticated algorithms for integrating diverse and high-dimensional omics datasets. mdpi.com

Building Predictive Models: Using integrated omics data to build models that can predict how cellular systems will respond to changes in pentadecanoyl-CoA levels or the activity of related enzymes.

Personalized Medicine: Applying multi-omics approaches to understand how individual genetic variations may influence the metabolism of pentadecanoyl-CoA and the response to potential therapeutic interventions.

Therapeutic Potential of Modulating this compound Metabolism via Metabolic Pathway Understanding

A deeper understanding of the metabolic pathways involving pentadecanoyl-CoA opens up new avenues for therapeutic intervention in a variety of diseases. Coenzyme A and its derivatives are central to numerous physiological processes, and their dysregulation is implicated in cancer, cardiovascular disease, and neurodegenerative disorders. imrpress.comnih.gov

The enzymes involved in CoA biosynthesis and fatty acid metabolism represent potential drug targets. nih.gov For example, modulating the activity of specific acyl-CoA synthetases or dehydrogenases could alter the cellular levels of pentadecanoyl-CoA and other acyl-CoAs, thereby influencing downstream metabolic and signaling events. The inhibition of certain enzymes in fatty acid metabolism has already shown promise as a therapeutic strategy in conditions like ischemic heart disease. imrpress.com

Future therapeutic strategies may involve:

Targeted Enzyme Inhibition or Activation: Developing small molecules or other therapeutic agents that can specifically modulate the activity of enzymes in the pentadecanoyl-CoA metabolic network.

Metabolic Reprogramming of Diseased Cells: Exploring ways to manipulate the metabolism of pentadecanoyl-CoA to selectively inhibit the growth of cancer cells or to promote neuronal health.

Nutritional Interventions: Investigating how dietary intake of pentadecanoic acid can be used to modulate cellular pentadecanoyl-CoA levels and influence health outcomes.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing pentadecanoyl-coenzyme A in vitro?

- Methodological Answer : Synthesis typically involves enzymatic catalysis using acyl-CoA synthetases under controlled ATP and Mg²⁺ conditions. A stepwise protocol includes:

Substrate preparation: Purify pentadecanoic acid via HPLC to ≥95% purity .

Enzyme selection: Use recombinant acyl-CoA synthetase (e.g., ACSM1) expressed in E. coli with optimized pH (7.5–8.0) and temperature (37°C) .

Reaction monitoring: Quantify product yield using LC-MS or UV-Vis spectroscopy (absorbance at 260 nm for CoA-SH release) .

- Key validation: Confirm structural integrity via NMR (¹H and ³¹P) and compare retention times with commercial standards (if available) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Design a stability study with:

- Variables : Temperature (-80°C, -20°C, 4°C), pH (6.0–8.0), and buffer composition (Tris-HCl vs. phosphate buffers).

- Assessment metrics : Degradation rates measured via LC-MS every 24 hours for 7 days. Use Arrhenius kinetics to predict shelf life .

- Pitfalls to avoid: Ensure samples are protected from light and oxygen exposure, as thioester bonds are oxidation-prone .

Advanced Research Questions

Q. What strategies resolve contradictions in reported enzymatic activity data for this compound across studies?

- Methodological Answer : Address discrepancies through:

Meta-analysis : Compare assay conditions (e.g., substrate concentrations, enzyme sources) from ≥10 primary studies. Tools like PRISMA guidelines ensure systematic evaluation .

Reproducibility testing : Replicate key experiments using standardized protocols (e.g., uniform buffer systems, calibrated equipment) .

Statistical reconciliation : Apply mixed-effects models to account for inter-lab variability .

- Example: Conflicting values may arise from differences in fatty acid purity or spectrophotometric calibration .

Q. How can computational modeling enhance understanding of this compound’s role in β-oxidation pathways?

- Methodological Answer : Integrate molecular dynamics (MD) and kinetic modeling:

MD simulations : Use software like GROMACS to simulate acyl-CoA binding to mitochondrial enzymes (e.g., CPT1A). Focus on thioester conformational stability .

Kinetic parameters : Derive and from in vitro data using Michaelis-Menten fitting in tools like GraphPad Prism .

Pathway integration : Map kinetic data onto genome-scale metabolic models (e.g., Recon3D) to predict flux alterations .

Q. What experimental designs optimize the detection of this compound in heterogeneous biological samples?

- Methodological Answer : Optimize extraction and detection via:

Sample preparation : Use methanol:chloroform (2:1) for lipid extraction; include internal standards (e.g., heptadecanoyl-CoA) to correct recovery rates .

Chromatography : Employ reverse-phase UPLC with C18 columns and ion-pairing agents (e.g., tributylamine) to enhance separation .

Sensitivity enhancement : Utilize tandem MS/MS with multiple reaction monitoring (MRM) for low-abundance detection (LOQ < 1 nM) .

Methodological Guidelines for Data Interpretation

Q. How should researchers statistically validate differences in this compound levels between experimental groups?

- Methodological Answer :

- Normalization : Normalize data to total protein content or cell count to mitigate batch effects .

- Hypothesis testing : Apply ANOVA with post-hoc Tukey tests for ≥3 groups; use Welch’s t-test for unequal variances .

- Effect size reporting : Include Cohen’s d or η² to quantify biological relevance beyond p-values .

Q. What frameworks guide ethical data sharing in collaborative studies on this compound?

- Methodological Answer : Adhere to FAIR principles:

- Findability : Deposit raw MS data in repositories like MetaboLights with unique identifiers .

- Accessibility : Use CC-BY licenses for open-access datasets; restrict sensitive data via controlled access .

- Interoperability : Annotate metadata using standardized ontologies (e.g., ChEBI for chemical entities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten